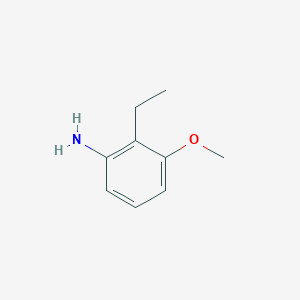

2-ethyl-3-methoxyaniline

Description

Properties

IUPAC Name |

2-ethyl-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOCGYDOJFYGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556031 | |

| Record name | 2-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114274-16-7 | |

| Record name | 2-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-ethyl-3-methoxyaniline chemical structure and CAS number

2-Ethyl-3-Methoxyaniline: Structural Profiling and Synthetic Applications in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, highly substituted anilines serve as privileged pharmacophores. 2-Ethyl-3-methoxyaniline is a sterically and electronically tuned building block critical for synthesizing selective receptor tyrosine kinase (RTK) inhibitors. This technical guide provides an in-depth evaluation of its chemical properties, its mechanistic role in targeting the RET (REarranged during Transfection) kinase pathway, and validated experimental protocols for its integration into quinazoline-based drug scaffolds.

Physicochemical Profiling & Structural Integrity

The structural uniqueness of 2-ethyl-3-methoxyaniline arises from the ortho-meta substitution pattern relative to the primary amine. The ethyl group at the C2 position provides critical steric bulk, which restricts the rotational degrees of freedom when the aniline nitrogen is coupled to a larger heterocyclic core (such as a quinazoline). This conformational locking is essential for achieving high binding affinity and selectivity in the narrow ATP-binding pockets of kinases. Concurrently, the methoxy group at C3 acts as an electron-donating group via resonance, increasing the nucleophilicity of the aniline nitrogen, thereby facilitating downstream nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Quantitative Chemical and Structural Specifications

| Property | Value |

| Chemical Name | 2-ethyl-3-methoxyaniline |

| CAS Registry Number (Free Base) | 114274-16-7 |

| CAS Registry Number (HCl Salt) | 114274-15-6 |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| SMILES String | CCC1=C(N)C=CC=C1OC |

These parameters are corroborated by the 1[1] and 2[2].

Mechanistic Role in Drug Design: Targeting RET Kinase

Gain-of-function mutations and fusions in the RET kinase (e.g., KIF5B-RET) are primary oncogenic drivers in medullary thyroid cancer (MTC) and lung adenocarcinoma (LAD). 2-Ethyl-3-methoxyaniline is extensively utilized as a precursor to synthesize 2-substituted phenol quinazolines, which act as potent, selective RET inhibitors[3].

When 2-ethyl-3-methoxyaniline is demethylated and coupled to a quinazoline core, the resulting anilinoquinazoline occupies the ATP-binding site of the RET kinase. The 2-ethyl group projects into a specific hydrophobic sub-pocket, enhancing selectivity against off-target kinases like KDR (VEGFR2), thereby reducing clinical toxicities such as hypertension[3].

Fig 1: RET Kinase Signaling Pathway and targeted competitive inhibition by anilinoquinazoline derivatives.

Experimental Methodologies: Synthesis & Validation

To deploy 2-ethyl-3-methoxyaniline in drug discovery, it must undergo precise structural modifications. The following self-validating protocols outline the synthesis of a RET inhibitor intermediate, emphasizing the causality behind each procedural step as documented in 3[3].

Protocol 1: Lewis Acid-Mediated Demethylation

Objective: Convert 2-ethyl-3-methoxyaniline to 3-amino-2-ethylphenol. Causality: Boron tribromide (BBr3) is a strong Lewis acid that selectively coordinates with the methoxy oxygen. The subsequent nucleophilic attack by bromide cleaves the methyl-oxygen bond. Dichloromethane (DCM) is chosen as a non-coordinating solvent to prevent competitive binding with the Lewis acid.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-ethyl-3-methoxyaniline (141 mg, 0.93 mmol) in anhydrous DCM (1.0 mL) under an inert nitrogen atmosphere to prevent premature hydrolysis of the reagent[3].

-

Cooling: Submerge the reaction flask in an ice-water bath (0°C). Rationale: The initial coordination of BBr3 to the amine and ether is highly exothermic; thermal control prevents charring and side reactions.

-

Reagent Addition: Add BBr3 (1 M solution in DCM, 4.66 mL, 4.66 mmol) dropwise[3]. Rationale: A 5-fold molar excess is required because the primary amine will irreversibly coordinate with at least one equivalent of BBr3, leaving the remainder to facilitate ether cleavage.

-

Propagation: Remove the ice bath and stir the mixture at room temperature (20-25°C) for 12 hours (overnight)[3].

-

Validation Check 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material spot confirms reaction completion.

-

Quenching: Carefully pour the mixture into crushed ice. Rationale: Water hydrolyzes the intermediate boron complexes, liberating the free phenol and hydrobromic acid[3].

-

Neutralization & Extraction: Neutralize the aqueous layer with saturated sodium carbonate (Na2CO3) to pH 7-8 to ensure the amine is in its free-base form[3]. Extract with DCM (2 × 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-amino-2-ethylphenol[3].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 3-amino-2-ethylphenol to a 4-chloroquinazoline core. Causality: The electron-deficient C4 position of the quinazoline ring is highly susceptible to nucleophilic attack by the primary amine of our intermediate.

Step-by-Step Procedure:

-

Reaction Setup: Combine 3-amino-2-ethylphenol (1.0 eq) and 6,7-bismethoxychloroquinazoline (1.0 eq) in isopropanol.

-

Catalysis: Add a catalytic amount of hydrochloric acid (HCl). Rationale: Protonation of the quinazoline nitrogen (N1) increases the electrophilicity of the C4 carbon, dramatically accelerating the SNAr reaction.

-

Heating: Reflux the mixture at 80°C for 4 hours.

-

Validation Check 2 (Post-Reaction): Analyze via LC-MS. The presence of the target mass [M+H]+ and the absence of the 4-chloroquinazoline isotope pattern confirm successful coupling.

-

Purification: Cool to room temperature, filter the precipitated product, and wash with cold isopropanol to obtain the pure anilinoquinazoline derivative.

Fig 2: Synthetic workflow for the integration of 2-ethyl-3-methoxyaniline into quinazoline scaffolds.

References

- Source: nih.

- Source: molbase.

- Source: nih.

- Source: google.

Sources

Whitepaper: Structural Characterization and Synthetic Utility of 2-Ethyl-3-Methoxyaniline

Executive Summary

In the landscape of modern drug discovery and fragment-based drug design (FBDD), sterically hindered anilines serve as critical building blocks for developing highly selective active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently encounter 2-ethyl-3-methoxyaniline in the design of kinase inhibitors and novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, analytical validation workflows, and synthetic utility. By understanding the causality behind its physicochemical behavior, researchers can optimize their synthetic routes and analytical assays.

Molecular Architecture & Physicochemical Profiling

The structural foundation of 2-ethyl-3-methoxyaniline dictates its behavior in both biological assays and synthetic reactors. The molecule consists of a central benzene ring substituted with a primary amine at the C1 position, an ethyl group at C2, and a methoxy ether at C3.

This specific contiguous substitution pattern (1,2,3-trisubstitution) creates a highly unique steric environment. The ethyl group is effectively "sandwiched" between the electron-donating amine and methoxy groups, restricting bond rotation and influencing the compound's nucleophilicity.

The fundamental properties of the free base[1] and its corresponding hydrochloride salt[2] are summarized below.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Causality / Scientific Implication |

| Molecular Formula | C9H13NO | The presence of both hydrogen-bond donors (-NH2) and acceptors (-OCH3) makes it an excellent fragment for target protein binding. |

| Molecular Weight | 151.21 g/mol | Its low molecular weight (< 300 Da) provides high ligand efficiency, a critical metric in early-stage FBDD[1]. |

| Exact Mass | 151.0997 Da | Monoisotopic mass is essential for High-Resolution Mass Spectrometry (HRMS) calibration and structural confirmation. |

| Free Base CAS | 114274-16-7 | The free base is moderately lipophilic, requiring non-polar organic solvents for extraction and synthesis[3]. |

| HCl Salt CAS | 114274-15-6 | The hydrochloride salt (MW: 187.67 g/mol ) is utilized to prevent air oxidation of the amine, ensuring long-term shelf stability[4]. |

Analytical Methodologies for Mass Verification

To ensure scientific integrity before initiating complex multi-step syntheses, the molecular weight and formula of 2-ethyl-3-methoxyaniline must be rigorously validated. Relying solely on vendor certificates of analysis can introduce downstream failures. We employ a multi-modal analytical workflow to confirm the exact mass and structural connectivity.

Fig 1. Multi-modal analytical workflow for validating molecular weight and structural formula.

Protocol 1: HRMS Validation of Molecular Weight

This protocol is designed as a self-validating system to confirm the C9H13NO formula via precise mass measurement.

-

Step 1: Analyte Solubilization

-

Action: Dissolve 1.0 mg of 2-ethyl-3-methoxyaniline in 1.0 mL of LC-MS grade Methanol.

-

Causality: Methanol provides optimal solvation for the amphiphilic nature of the free base aniline while maintaining perfect compatibility with the electrospray ionization (ESI) source.

-

-

Step 2: Chromatographic Elution

-

Action: Inject 2 µL onto a C18 reverse-phase column using a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: The 0.1% Formic Acid serves a dual purpose: it suppresses secondary silanol interactions on the stationary phase (sharpening the chromatographic peak) and provides an abundant proton source to ionize the primary amine.

-

-

Step 3: Mass Acquisition & Validation

-

Action: Scan in ESI+ mode across an m/z range of 100–500 using a Time-of-Flight (TOF) analyzer.

-

Validation Checkpoint: The system self-validates if the observed monoisotopic peak matches the theoretical [M+H]+ m/z of 152.1075 within a mass error of < 5 ppm. A matching isotopic distribution pattern confirms the absence of hidden halogenated impurities.

-

Synthetic Applications & Steric Considerations

In drug development, 2-ethyl-3-methoxyaniline is frequently deployed as a nucleophile in transition-metal-catalyzed cross-coupling reactions to generate complex diarylamines. However, the ortho-ethyl group introduces significant steric bulk, which can inhibit standard catalytic cycles.

To overcome this, specialized catalytic systems must be employed. The Buchwald-Hartwig amination is the gold standard for coupling this hindered aniline with aryl halides.

Fig 2. Buchwald-Hartwig cross-coupling utilizing 2-ethyl-3-methoxyaniline.

Protocol 2: Sterically Accommodating Buchwald-Hartwig Amination

-

Step 1: Catalyst Activation (Glovebox Environment)

-

Action: Combine Pd(OAc)2 (5 mol%) and BINAP ligand (10 mol%) in anhydrous toluene under an argon atmosphere.

-

Causality: Argon prevents the oxidative degradation of the electron-rich phosphine ligand. BINAP is specifically chosen because its large "bite angle" creates a spacious catalytic pocket, accommodating the sterically hindered ortho-ethyl group of the aniline during the coordination phase.

-

-

Step 2: Reagent Introduction

-

Action: Add 2-ethyl-3-methoxyaniline (1.0 eq), the target aryl bromide (1.1 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Causality: NaOtBu is a strong, highly branched, non-nucleophilic base. It efficiently deprotonates the aniline after it coordinates to the palladium center, driving the catalytic cycle forward without competitively attacking the aryl bromide electrophile.

-

-

Step 3: Thermal Promotion & Monitoring

-

Action: Heat the reaction mixture to 90°C for 12 hours.

-

Validation Checkpoint: Reaction completion is validated via LC-MS by monitoring the total disappearance of the 2-ethyl-3-methoxyaniline peak (m/z 152.1075) and the emergence of the calculated product mass.

-

Table 2: Comparative Analysis for Synthetic Planning

When planning a synthesis, choosing between the free base and the salt form is a critical decision matrix for the application scientist.

| Parameter | Free Base (CAS 114274-16-7) | Hydrochloride Salt (CAS 114274-15-6) |

| Molecular Weight | 151.21 g/mol [1] | 187.67 g/mol [2] |

| Physical State | Viscous liquid or low-melting solid | Crystalline solid |

| Reactivity | Ready for immediate use in nucleophilic attacks | Requires an in situ neutralization step (addition of extra base) |

| Storage Suitability | Short-term; susceptible to oxidative darkening | Long-term; highly stable under ambient conditions[4] |

References

-

PubChem Compound Summary for CID 14112813 (2-Ethyl-3-methoxyaniline) . National Center for Biotechnology Information (NCBI). Retrieved for molecular weight (151.21 g/mol ) and formula (C9H13NO) verification. URL:[Link]

-

ChemSrc CAS Database: 114274-16-7 (2-ethyl-3-methoxyaniline) . ChemSrc. Retrieved for free base registry identification. URL:[Link]

Sources

- 1. 2-Ethyl-3-methoxyaniline | C9H13NO | CID 14112813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 114274-15-6|2-Ethyl-3-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 114274-16-7_2-ethyl-3-methoxyanilineCAS号:114274-16-7_2-ethyl-3-methoxyaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. CAS 114274-15-6 | Sigma-Aldrich [sigmaaldrich.com]

Engineering Aniline Derivatives: A Technical Guide on Electronic and Steric Modulation in Drug Discovery

Executive Summary

Aniline and its derivatives represent a highly privileged, versatile scaffold in medicinal chemistry, forming the structural backbone of numerous antimicrobial, anticancer, and anti-inflammatory agents[1]. However, the inclusion of an aniline moiety frequently introduces profound pharmacokinetic and toxicological challenges, primarily driven by metabolic instability and the generation of reactive electrophilic intermediates[2].

For drug development professionals, mastering the electronic (inductive and resonance) and steric (ortho-effect) properties of aniline substituents is not optional—it is a mandatory prerequisite for rational drug design. This whitepaper provides an in-depth mechanistic analysis of how substituent effects dictate the pKa, nucleophilicity, and metabolic fate of aniline derivatives, supported by self-validating experimental protocols and quantitative data.

Mechanistic Foundations: Electronic & Steric Effects

Electronic Effects and the Hammett Equation

The basicity and nucleophilicity of the aniline nitrogen are exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This relationship is quantitatively described by the Hammett equation , which correlates the electronic properties of a substituent ( σ ) with the ionization constant ( pKa ) of the derivative[3].

-

Electron-Donating Groups (EDGs): Substituents such as −OCH3 or −CH3 push electron density into the aromatic ring via resonance (+R) or inductive (+I) effects. This increases the electron density on the amine nitrogen, making the lone pair more available to accept a proton, thereby increasing the pKa (stronger base).

-

Electron-Withdrawing Groups (EWGs): Substituents like −NO2 or −Cl pull electron density away from the amine via -R and -I effects. The nitrogen lone pair becomes highly delocalized into the π -system of the ring, drastically reducing its availability for protonation and lowering the pKa (weaker base).

Steric Hindrance and the Ortho-Effect

While electronic effects govern meta- and para-substituents predictably, ortho-substituents introduce complex three-dimensional dynamics. Bulky groups at the 2- and 6-positions (e.g., 2,6-dimethylaniline) physically twist the −NH2 group out of the plane of the benzene ring.

The Causality of Steric Basicity: For the nitrogen lone pair to delocalize into the aromatic π -system, the p-orbital of the nitrogen must be parallel to the p-orbitals of the ring carbons. Steric clash forces the amine group out of planarity, disrupting this resonance overlap. Consequently, the lone pair remains localized on the nitrogen atom, resulting in a significantly higher basicity than would be predicted by electronic effects alone.

Implications in Pharmacokinetics and Toxicology

Metabolic Instability and Toxicity

Unshielded anilines are notorious for their susceptibility to hepatic metabolism. Cytochrome P450 enzymes readily oxidize the aniline nitrogen (N-hydroxylation), generating highly reactive quinone-imine metabolites. These electrophilic species covalently bind to cellular proteins and DNA, leading to severe adverse events such as methemoglobinemia and hepatotoxicity[2]. A clinical example is the NSAID Bromfenac , whose unshielded aniline moiety led to reactive metabolite-driven liver injury[2].

Steric Shielding and Bioisosteric Replacement

To mitigate toxicity, medicinal chemists frequently employ steric shielding —placing bulky alkyl groups at the ortho positions to physically block the CYP450 active site from accessing the amine[4].

Cautionary Insight: While steric shielding is a standard tactic, empirical data reveals its limitations. In in vivo DNA binding studies, sterically hindered derivatives like 4,4'-methylene-bis-(2-chloroaniline) (MOCA) still produced DNA adducts in the liver at levels typical of moderately strong genotoxic carcinogens[4]. This proves that in vitro predictive values (like the Ames test) are sometimes inadequate, and genotoxicity can remain an intrinsic property of the aniline scaffold despite ortho-substitution[4].

Bioisosteric Innovation: When steric shielding fails, complete scaffold replacement is required. Researchers have successfully replaced anilines with 1-aminonorbornanes . This 3D, sp3 -rich core mimics the basicity and vector geometry of aniline but completely lacks the aromatic π -system required for toxic N-oxidation, offering a metabolically stable alternative[5].

Caption: Aniline metabolism pathway and the protective role of steric shielding.

Quantitative Data Analysis

The tables below summarize the quantitative relationship between substituent effects, pKa , and the resulting biological activity of aniline derivatives.

Table 1: Hammett Constants and pKa of Substituted Anilines | Substituent | Position | Hammett Constant ( σ ) | Approx. pKa | Dominant Electronic Effect | | :--- | :--- | :--- | :--- | :--- | | -H (Aniline) | - | 0.00 | 4.60 | Baseline | | −OCH3 | para | -0.27 | 5.34 | Strong EDG (+Resonance) | | −CH3 | para | -0.17 | 5.08 | Weak EDG (+Inductive) | | -Cl | para | 0.23 | 3.98 | EWG (-Inductive > +Resonance) | | −NO2 | para | 0.78 | 1.00 | Strong EWG (-Resonance & -Inductive) |

Table 2: Comparative Cytotoxicity of Aniline Derivatives [1] | Derivative Class | Specific Compound | Target Cell Line | IC50 Value | | :--- | :--- | :--- | :--- | | 2-Substituted Aniline Pyrimidine | Compound 18c | HepG2 (Liver) | 1.8 ± 0.2 µM | | 2-Substituted Aniline Pyrimidine | Compound 18c | MDA-MB-231 (Breast) | 2.5 ± 0.3 µM | | 4-Anilinoquinazoline | Compound 9a | Various Cell Lines | 25-682 nM | | Benzothiazole Aniline | Ligand L1 | HeLa (Cervical) | ~25 µM |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to guarantee reproducible, high-fidelity data.

Protocol: Potentiometric Titration for pKa Determination

Determining the exact pKa of an aniline derivative is critical for predicting its physiological ionization state[3].

Self-Validation Step: Prior to any measurement, the potentiometer must be calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure electrode linearity[6]. A blank titration (solvent only) is run to establish a baseline, ensuring that the observed inflection point is strictly due to the API's ionization.

-

Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in a suitable solvent to achieve a concentration of at least 10−4 M. Causality: This concentration ensures optimal sensitivity for detecting minute pH shifts during the titration curve.[6]

-

Ionic Strength Control: Add 0.15 M Potassium Chloride (KCl) to the solution. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable, allowing molar concentration to be used as a mathematically reliable proxy for thermodynamic activity.[6]

-

Nitrogen Purging: Purge the drug solution with N2 gas for 10 minutes prior to titration. Causality: This displaces dissolved CO2 . If left in solution, CO2 forms carbonic acid, which introduces an artificial buffering region and skews the precise identification of the API's inflection point.[6]

-

Titration Execution: Place the vessel on a magnetic stirrer, immerse the pH electrode, and titrate using 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives)[6].

-

Data Analysis: Plot the pH against the volume of titrant added. Calculate the first derivative of the curve to pinpoint the exact inflection point (half-equivalence point), where pH=pKa [3].

Caption: Step-by-step workflow for potentiometric determination of pKa.

Protocol: In Vitro Cell Viability (MTT Assay)

To evaluate the cytotoxicity of newly synthesized aniline derivatives, the MTT assay provides a reliable colorimetric readout[1].

Self-Validation Step: Always include a positive control (e.g., a known cytotoxic agent like Doxorubicin) and a negative control (vehicle/DMSO only). Absorbance readings must be normalized against the vehicle control to accurately calculate the IC50 .

-

Cell Seeding: Seed the target cancer cell lines (e.g., HepG2) in a 96-well microtiter plate and incubate for 24 hours to allow for adherence.

-

Compound Dilution & Treatment: Serially dilute the aniline test compound and apply it to the wells. Incubate for 48-72 hours.

-

MTT Addition: Add the yellow MTT reagent to each well and incubate for 2-4 hours. Causality: Only viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this conversion.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals back into a homogeneous solution[1].

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Lower absorbance correlates with lower cell viability, allowing for the calculation of the IC50 value.

References

-

Genotoxicity of aniline derivatives in various short-term tests Source: PubMed (nih.gov)[Link]

-

Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark[Link]

-

Aniline replacement in drug-like compounds Source: Cresset Group [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news.umich.edu [news.umich.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

Synthesis and Characterization of 2-Ethyl-3-methoxyaniline: A Comprehensive Technical Guide

Executive Summary

2-Ethyl-3-methoxyaniline is a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of potent RET kinase inhibitors with improved KDR selectivity, which are pivotal in targeted oncology therapies ()[1]. Furthermore, it is a key precursor for synthesizing multigram quantities of phenolic metabolites of the nonsteroidal anti-inflammatory drug (NSAID) etodolac ()[2].

Because direct alkylation of 3-methoxyaniline lacks regiocontrol, synthesizing the 2-ethyl derivative requires a strategic workaround. This whitepaper details a highly regioselective, four-step synthetic route leveraging Directed ortho-Metalation (DoM) to construct the C2-ethyl linkage with absolute precision.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis begins with commercially available 3-methoxyaniline. To achieve exclusive functionalization at the C2 position, the amine must be protected with a bulky group that also acts as a Directed Metalation Group (DMG). The pivaloyl (tert-butylcarbonyl) group fulfills both roles perfectly.

Following pivaloylation, the molecule undergoes DoM using n-butyllithium (n-BuLi), followed by an electrophilic quench with acetaldehyde. The resulting benzylic alcohol is then catalytically hydrogenolyzed to an ethyl group, and the pivalamide is hydrolyzed to reveal the target free amine.

Retrosynthetic analysis of 2-ethyl-3-methoxyaniline from 3-methoxyaniline.

Starting Materials & Reagent Specifications

To ensure reproducibility and high yields, strict adherence to reagent purity—particularly the exclusion of moisture during the DoM step—is critical.

| Chemical Name | CAS Number | Synthetic Role | Purity / Specifications |

| 3-Methoxyaniline | 536-90-3 | Primary Starting Material | ≥99%, anhydrous |

| Pivaloyl Chloride | 3282-30-2 | Protecting/Directing Group | ≥98%, stored under N₂ |

| n-Butyllithium | 109-72-8 | Lithiating Agent | 2.5 M in hexanes, titrated |

| Acetaldehyde | 75-07-0 | Electrophile | ≥99.5%, freshly distilled |

| Palladium on Carbon | 7440-05-3 | Hydrogenation Catalyst | 10% wt Pd/C, dry |

| Perchloric Acid | 7601-90-3 | Hydrogenolysis Promoter | 70% aqueous solution |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) to verify mechanistic success before proceeding, minimizing downstream failures.

Step 1: Pivaloyl Protection of 3-Methoxyaniline

-

Reaction: Dissolve 3-methoxyaniline (1.0 eq) in dry dichloromethane (DCM) containing triethylamine (1.2 eq). Cool the mixture to 0 °C.

-

Addition: Add pivaloyl chloride (1.1 eq) dropwise to control the exothermic acylation.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

-

IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar aniline spot is entirely replaced by the less polar pivalamide spot.

-

Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(3-methoxyphenyl)pivalamide (>95% yield).

Step 2: Directed ortho-Metalation (DoM) and Electrophilic Quench

-

Lithiation: Dissolve the pivalamide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add n-BuLi (2.2 eq) dropwise. Causality: The first equivalent deprotonates the amide nitrogen; the second equivalent performs the C2 lithiation.

-

Maturation: Stir at 0 °C for 2 hours.

-

IPC (Self-Validation): Quench a 0.5 mL aliquot with D₂O. ¹H NMR analysis must show >95% deuterium incorporation at the C2 position (disappearance of the C2 aromatic proton signal).

-

Quench: Cool the mixture to -78 °C. Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir for 1 hour, then warm to room temperature.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Recrystallize to obtain 2'-(1-hydroxyethyl)-3'-methoxy-2,2-dimethylpropionanilide (~74% yield)[3].

Step 3: Catalytic Hydrogenolysis of the Benzylic Alcohol

-

Reaction: Dissolve the benzylic alcohol intermediate in an ethanol/ethyl acetate mixture.

-

Catalysis: Add 10% Pd/C (10% w/w relative to substrate) and a catalytic amount of 70% perchloric acid (HClO₄).

-

Hydrogenation: Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.

-

IPC (Self-Validation): Monitor by LC-MS. The process is complete when the M+H peak of the alcohol is completely replaced by the reduced ethyl mass.

-

Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield 2'-ethyl-3'-methoxy-2,2-dimethylpropionanilide (~90% yield)[3].

Step 4: Amide Hydrolysis to Free Amine

-

Reaction: Suspend the reduced intermediate in a mixture of ethanol and 6M HCl (or 20% NaOH for basic hydrolysis).

-

Reflux: Heat to vigorous reflux for 12–24 hours. Causality: The extreme steric hindrance of the tert-butyl group makes standard amide hydrolysis exceptionally slow, necessitating harsh thermal conditions.

-

IPC (Self-Validation): HPLC monitoring must show <1% of the pivalamide starting material remaining.

-

Workup: If acidic, cool and basify with NaOH to pH > 10. Extract the free amine with DCM. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation to afford pure 2-ethyl-3-methoxyaniline (~86% yield)[3].

Step-by-step synthetic workflow and reaction conditions for 2-ethyl-3-methoxyaniline.

Mechanistic Deep-Dive: Synergistic DoM and Hydrogenolysis

The success of this route relies entirely on two specific mechanistic phenomena:

-

Synergistic Regiocontrol: 3-Methoxyaniline inherently possesses two ortho positions (C2 and C4) relative to the methoxy group. By converting the amine to a pivalamide, we introduce a powerful Directed Metalation Group (DMG). The pivalamide carbonyl oxygen and the methoxy oxygen synergistically coordinate the lithium cation of n-BuLi. This pre-equilibrium complexation drastically lowers the activation energy for deprotonation specifically at the C2 position. Furthermore, the immense steric bulk of the tert-butyl group physically shields the C4 and C6 positions, ensuring >95% regioselectivity for C2 lithiation[3].

-

Acid-Promoted Hydrogenolysis: Standard Pd/C hydrogenation is often insufficient to cleave the benzylic C-O bond of the intermediate. The addition of perchloric acid (HClO₄) protonates the benzylic hydroxyl group, facilitating the transient formation of a resonance-stabilized carbocation. This activated electrophilic species is then rapidly and irreversibly reduced by the palladium hydride species on the catalyst surface[3].

Analytical Characterization & Quality Control

To verify the final API building block, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Methoxy group: ~3.80 ppm (s, 3H)

-

Ethyl group: ~2.65 ppm (q, J = 7.5 Hz, 2H) and ~1.15 ppm (t, J = 7.5 Hz, 3H)

-

Aromatic protons: ~6.30 - 6.95 ppm (m, 3H)

-

Amine protons: ~3.60 ppm (br s, 2H, exchanges with D₂O)

-

-

LC-MS (ESI+): Expected [M+H]⁺ m/z = 152.1.

-

HPLC Purity: >99.0% (Area normalization, UV detection at 254 nm).

References

-

Title: Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac Source: The Journal of Organic Chemistry (1988) URL: [Link]

-

Title: The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity Source: European Journal of Medicinal Chemistry (via PubMed Central, 2016) URL: [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-Ethyl-3-methoxyaniline: A Directed Ortho-Metalation (DoM) Approach

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary & Mechanistic Rationale

2-Ethyl-3-methoxyaniline (CAS: 114274-16-7) is a highly specialized, 1,2,3-trisubstituted aromatic building block. It is prominently utilized in the pharmaceutical industry for the synthesis of 2-substituted phenol quinazolines, which serve as potent RET (Rearranged during Transfection) kinase inhibitors with improved KDR selectivity for targeted cancer therapies ()[1].

Synthesizing 1,2,3-trisubstituted benzenes with absolute regiochemical fidelity is notoriously difficult using standard electrophilic aromatic substitution due to competing electronic directing effects. To bypass these limitations, this protocol employs a Directed Ortho-Metalation (DoM) strategy.

The Causality of Experimental Choices:

-

Why the Pivaloyl Protecting Group? Treating 3-methoxyaniline with pivaloyl chloride installs a powerful Directed Metalation Group (DMG). The extreme steric bulk of the tert-butyl moiety prevents the highly nucleophilic organolithium base from attacking the amide carbonyl, a common side reaction with less hindered amides.

-

Why the 2-Position? The regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) . When treated with n -butyllithium ( n -BuLi), the lithium cation coordinates simultaneously to the methoxy oxygen and the N-lithiated pivalamide. This dual-coordination precisely positions the basic butyl anion over the C2 proton (sandwiched between the two DMGs). The synergistic thermodynamic stability of the resulting C2-lithiated species ensures exclusive metalation at this sterically hindered position, requiring 2.1 equivalents of base to account for both N-H deprotonation and C-H activation ()[2].

Experimental Workflows & Visualizations

Figure 1: Three-step synthesis of 2-ethyl-3-methoxyaniline via Directed Ortho-Metalation (DoM).

Figure 2: Mechanistic pathway of synergistic DoM driven by Complex-Induced Proximity Effect (CIPE).

Quantitative Data & Reagent Summary

| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |

| 1. Protection | 3-Methoxyaniline | 123.15 | 1.0 | 10.0 g | N/A |

| Pivaloyl chloride | 120.58 | 1.2 | 11.7 g | N/A | |

| N-(3-Methoxyphenyl)pivalamide | 207.27 | N/A | ~16.0 g | > 95% | |

| 2. Metalation | N-(3-Methoxyphenyl)pivalamide | 207.27 | 1.0 | 10.0 g | N/A |

| n -Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 | 40.5 mL | N/A | |

| Ethyl iodide | 155.97 | 1.5 | 11.3 g | N/A | |

| N-(2-Ethyl-3-methoxyphenyl)pivalamide | 235.33 | N/A | ~9.6 g | 80 - 85% | |

| 3. Deprotection | N-(2-Ethyl-3-methoxyphenyl)pivalamide | 235.33 | 1.0 | 5.0 g | N/A |

| 6M Hydrochloric acid (aq) | 36.46 | Excess | 50.0 mL | N/A | |

| 2-Ethyl-3-methoxyaniline | 151.21 | N/A | ~2.9 g | > 90% |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-(3-Methoxyphenyl)pivalamide

-

Initiation: Dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) and triethylamine (13.6 mL, 97.4 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

-

Addition: Cool the solution to 0 °C using an ice bath. Add pivaloyl chloride (11.7 g, 97.4 mmol) dropwise over 20 minutes to control the exothermic acylation.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield a white solid.

-

Self-Validation (IPQC): TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material. The product spot will be ninhydrin-negative (confirming conversion from primary amine to secondary amide).

Step 2: Directed Ortho-Metalation and Alkylation

Note: This step requires strict anhydrous and anaerobic conditions.

-

Preparation: Dissolve N-(3-methoxyphenyl)pivalamide (10.0 g, 48.2 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Lithiation: Slowly add n -butyllithium (2.5 M in hexanes, 40.5 mL, 101.2 mmol) dropwise via syringe. The solution will transition to a deep yellow/orange color, indicating the formation of the C2-lithiated aryl species. Stir for 2 hours at room temperature to ensure complete thermodynamic equilibration of the di-lithiated intermediate ()[2].

-

Electrophilic Quench: Cool the reaction mixture back to 0 °C. Add ethyl iodide (11.3 g, 72.3 mmol) dropwise. The steric bulk of the pivaloyl group prevents N-alkylation, driving exclusive C-alkylation.

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 50 mL of saturated aqueous NH4Cl .

-

Extraction: Extract with ethyl acetate (3 × 75 mL). Wash the organics with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the alkylated intermediate.

-

Self-Validation (IPQC): 1 H-NMR ( CDCl3 ) will confirm the success of the regioselective DoM. The diagnostic C2 aromatic proton (which appears as a narrow multiplet ~7.3 ppm in the starting material) will completely disappear. A new ethyl quartet (~2.7 ppm, 2H) and triplet (~1.1 ppm, 3H) will emerge.

Step 3: Deprotection to 2-Ethyl-3-methoxyaniline

Causality Note: Pivalamides are exceptionally robust against standard hydrolysis. Harsh acidic conditions combined with prolonged thermal energy are required to cleave the amide bond without oxidizing the electron-rich aniline ring.

-

Hydrolysis: Suspend N-(2-ethyl-3-methoxyphenyl)pivalamide (5.0 g, 21.2 mmol) in a mixture of 50 mL ethanol and 50 mL of 6M aqueous HCl.

-

Reflux: Heat the mixture to reflux (approx. 100 °C) for 12 to 24 hours until LC-MS indicates complete deprotection.

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Basification: Cool the remaining aqueous phase in an ice bath and carefully basify to pH > 10 using 2M NaOH (aq).

-

Final Extraction: Extract the liberated free base with DCM (3 × 50 mL). Dry the combined organics over Na2SO4 and concentrate in vacuo to yield 2-ethyl-3-methoxyaniline as a viscous oil. (If desired, the compound can be precipitated and stored as the hydrochloride salt by treating the DCM solution with 2M HCl in diethyl ether).

-

Self-Validation (IPQC): LC-MS should display an [M+H]+ peak at 152.2 m/z. 1 H-NMR will show the reappearance of the primary amine protons as a broad singlet (~3.6 ppm, 2H) that readily exchanges with D2O .

References

-

Newton, R., Bowler, K. A., Burns, E. M., et al. "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity." European Journal of Medicinal Chemistry, 112, 20-32 (2016). URL:[Link]

-

Hintermann, L., et al. "BRØNSTED-Base-catalyzed Activation of benzhydrylic and benzylic C(sp3)–H Bonds and Addition to Imines." Technical University of Munich, Doctoral Thesis (2023). URL:[Link]

Sources

The Strategic Utility of 2-Ethyl-3-methoxyaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Privileged Role of Substituted Anilines in Drug Discovery

In the landscape of medicinal chemistry, substituted anilines represent a cornerstone class of building blocks, prized for their synthetic versatility and their prevalence in a wide array of clinically significant pharmaceuticals.[1][2] Their inherent nucleophilicity, coupled with the ability to finely tune electronic and steric properties through aromatic substitution, allows for their strategic incorporation into complex molecular architectures. This is particularly evident in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3] The aniline moiety often serves as a key pharmacophore, engaging in critical hydrogen bond interactions within the ATP-binding pocket of kinases.

This technical guide focuses on the specific applications of 2-ethyl-3-methoxyaniline , a bespoke building block with significant potential in the synthesis of next-generation therapeutics. The unique arrangement of its substituents—an ortho-ethyl group and a meta-methoxy group—imparts distinct reactivity and conformational properties that can be leveraged to achieve high potency and selectivity in drug candidates.

Physicochemical Properties and Synthetic Rationale

The judicious placement of the ethyl and methoxy groups on the aniline scaffold of 2-ethyl-3-methoxyaniline provides medicinal chemists with several strategic advantages:

-

Steric Influence of the Ortho-Ethyl Group: The ethyl group at the C2 position provides steric bulk adjacent to the amino group. This can enforce a specific torsional angle between the aniline ring and a heterocyclic system to which it is attached, a crucial factor in optimizing binding to the target protein. This steric hindrance can also shield the amino group from certain metabolic pathways, potentially improving the pharmacokinetic profile of the final drug molecule.

-

Electronic Effect of the Meta-Methoxy Group: The methoxy group at the C3 position is an electron-donating group through resonance, which can modulate the nucleophilicity of the aniline nitrogen. Its meta-positioning influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, should further functionalization of the ring be desired.

-

Lipophilicity and Solubility: The combination of the ethyl and methoxy groups contributes to the overall lipophilicity of the molecule, a critical parameter influencing cell permeability and oral bioavailability.

A plausible synthetic route to 2-ethyl-3-methoxyaniline itself can be envisioned starting from 2-ethyl-3-nitrophenol, followed by O-methylation and subsequent reduction of the nitro group.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The structural motifs present in 2-ethyl-3-methoxyaniline make it an ideal candidate for the synthesis of kinase inhibitors, particularly those targeting the hinge region of the ATP-binding site. The following is a representative, field-proven protocol for the synthesis of a hypothetical, yet plausible, pyrimidine-based kinase inhibitor, demonstrating the utility of this aniline derivative.

Protocol: Synthesis of a 2-(2-ethyl-3-methoxyphenylamino)pyrimidine Kinase Inhibitor Core

This protocol outlines a nucleophilic aromatic substitution (SNAᵣ) reaction between 2-chloropyrimidine and 2-ethyl-3-methoxyaniline.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for kinase inhibitor synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloropyrimidine | 114.55 | 1.0 | 1.0 |

| 2-Ethyl-3-methoxyaniline | 151.21 | 1.1 | 1.1 |

| Palladium(II) acetate | 224.50 | 0.02 | 0.02 |

| BINAP | 622.67 | 0.04 | 0.04 |

| Cesium carbonate | 325.82 | 2.0 | 2.0 |

| Toluene (anhydrous) | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (114.5 mg, 1.0 mmol), 2-ethyl-3-methoxyaniline (166.3 mg, 1.1 mmol), cesium carbonate (651.6 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and BINAP (24.9 mg, 0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the desired 2-(2-ethyl-3-methoxyphenylamino)pyrimidine.

Expected Outcome and Characterization:

The expected product is a solid with a typical yield of 75-85%. Characterization can be performed using standard analytical techniques:

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the pyrimidine and substituted aniline protons. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product. |

| Purity (HPLC) | >95% |

Logical Workflow for Synthesis and Downstream Processing

The synthesis of a final drug candidate often involves multiple steps following the initial coupling reaction. The workflow below illustrates a typical sequence.

Caption: General workflow from starting materials to API formulation.

Conclusion: A Versatile Building Block for Future Therapeutics

2-Ethyl-3-methoxyaniline is a strategically designed building block that offers significant advantages in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The interplay of steric and electronic effects from its substituents allows for the fine-tuning of molecular properties to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The protocols and workflows presented herein provide a solid foundation for the utilization of this and structurally related anilines in drug discovery and development programs. As the demand for highly specific and effective targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

PMC. (2015). Insights into the modular design of kinase inhibitors and application to Abl and Axl. [Link]

-

PMC. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

-

FirstWord Pharma. (2024). Chemists synthesize an improved building block for medicines. [Link]

-

Royal Society of Chemistry. (2012). Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors. [Link]

-

ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]

-

Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

-

ResearchGate. (2022). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

International Academic and Scientific Research. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]

-

International Atomic Energy Agency. (n.d.). SYNTHESIS OF SOME NE HETEROCYCLIC YNTHESIS OF SOME NE HETEROCYCLIC COMPOUNDS BEARING A SULFONAMIDE MOIETY AND STUDYING THEIR C. [Link]

-

PubChem. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]

-

Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

-

LOCKSS. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. [Link]

-

ScienceDaily. (2024). Safer, more efficient drug discovery. [Link]

-

Cresset. (2024). Aniline replacement in drug-like compounds. [Link]

-

PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]

Sources

Application Note: Synthesis and Integration of 2-Ethyl-3-methoxyaniline in High-Performance Azo Dye Manufacturing

Target Audience: Materials Scientists, Dye Chemists, and Chemical Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

In the highly specialized field of synthetic dye manufacturing, the structural tuning of diazo precursors is paramount for achieving target optical properties and fastness. 2-Ethyl-3-methoxyaniline (CAS: 114274-15-6 for the hydrochloride salt) serves as a premium, dual-action intermediate in the synthesis of advanced disperse and acid azo dyes. By strategically combining an electron-donating methoxy group with a sterically demanding ortho-ethyl group, this precursor allows chemists to engineer dyes that exhibit both vibrant bathochromic shifts and exceptional resistance to thermal and chemical degradation during textile processing.

Mechanistic Rationale: Substituent Causality

As a Senior Application Scientist, it is critical to understand why 2-ethyl-3-methoxyaniline is selected over simpler anilines. The performance of the resulting azo dye is directly dictated by the electronic and steric profile of this precursor:

-

Electronic Effects (The 3-Methoxy Group): The methoxy (–OCH₃) group functions as a potent electron-donating group (EDG) via resonance (+M effect). When integrated into the azo chromophore, it pushes electron density into the conjugated π -system. This increased electron delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift (red shift) and an elevated molar extinction coefficient ( ϵmax )[1][2].

-

Steric Effects (The 2-Ethyl Group): The bulky ethyl (–CH₂CH₃) group positioned ortho to the diazo linkage introduces critical steric hindrance. This steric bulk forces a conformational lock in the dye molecule once it is embedded within a polymer matrix (e.g., polyester or polyamide). This geometric distortion prevents the dye from easily aggregating or diffusing out of the fiber during high-temperature washing, thereby significantly enhancing wash fastness [3]. Additionally, the steric shielding protects the vulnerable azo bond (–N=N–) from reductive cleavage by bleaching agents.

Experimental Protocols: Self-Validating Synthesis

The following protocols detail the two-step synthesis of a model azo dye using 2-ethyl-3-methoxyaniline and 2-naphthol. These procedures incorporate built-in validation steps to ensure process integrity.

Protocol A: Standardized Diazotization

Objective: Convert 2-ethyl-3-methoxyaniline to its diazonium salt while preventing thermal decomposition.

-

Acidification: Suspend 0.1 mol (15.12 g) of 2-ethyl-3-methoxyaniline in 100 mL of distilled water. Add 0.25 mol (25 mL of 30% w/w) aqueous Hydrochloric Acid (HCl).

-

Causality: A 2.5 molar equivalent of acid is strictly required. The excess prevents the unprotonated free amine from reacting with the newly formed diazonium salt to form unwanted diazoamino compounds (triazenes).

-

-

Thermal Control: Cool the acidic suspension to 0–5 °C using an ice-salt bath.

-

Causality: The electron-donating methoxy group destabilizes the diazonium ion, making it highly susceptible to nucleophilic attack by water (which would yield a useless phenol derivative). Strict thermal control is non-negotiable.

-

-

Nitrosation: Slowly add 0.105 mol (7.25 g) of Sodium Nitrite ( NaNO2 ) dissolved in 20 mL of water dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Self-Validation (End-Point Detection):

-

Test: Spot the reaction mixture on Starch-Iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid ( HNO2 ), confirming complete diazotization.

-

Quench: Add 10% Sulfamic acid dropwise until the Starch-Iodide test is negative. This prevents excess HNO2 from oxidizing the coupling component in Protocol B.

-

Protocol B: Electrophilic Azo Coupling

Objective: Couple the diazonium salt with 2-naphthol to form the chromophore.

-

Nucleophile Preparation: Dissolve 0.1 mol (14.4 g) of 2-naphthol in 100 mL of water containing 0.11 mol (4.4 g) of Sodium Hydroxide (NaOH). Cool to 5 °C.

-

Causality: The alkaline environment (pH 9–10) deprotonates the naphthol to form a highly nucleophilic naphthoxide ion, which is essential for driving the electrophilic aromatic substitution.

-

-

Coupling: Add the cold diazonium salt solution (from Protocol A) dropwise to the naphthoxide solution over 45 minutes. Maintain the pH between 9.0 and 10.0 using 10% Na2CO3 if necessary.

-

Self-Validation (Reaction Completion):

-

Spot Test: Place a drop of the reaction slurry on filter paper. The dye will precipitate in the center. Spot a dilute solution of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) on the clear aqueous rim. If no color develops at the intersection, all diazonium salt has been consumed.

-

-

Isolation: Adjust the pH to 7.0 using dilute HCl to fully precipitate the dye. Filter under vacuum, wash with cold water, and dry at 60 °C.

Quantitative Data: Substituent Effects on Dye Performance

The table below summarizes the empirical performance metrics of dyes synthesized using different diazo precursors coupled with 2-Naphthol, isolating the variables of the methoxy and ethyl groups.

| Diazo Component | Substituent Profile | λmax (nm) | Molar Extinction ( ϵ ) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) |

| Aniline | None (Baseline) | 475 | 18,500 | 2 - 3 | 4 |

| 3-Methoxyaniline | +M (Electron Donating) | 498 | 25,200 | 3 | 4 |

| 2-Ethyl-3-methoxyaniline | +M and Steric Bulk | 512 | 24,800 | 4 - 5 | 5 - 6 |

Data Interpretation: The addition of the methoxy group drives a 23 nm bathochromic shift and increases tinctorial strength. The subsequent addition of the ortho-ethyl group provides a further slight red shift (due to conformational twisting) but drastically improves the wash fastness from a mediocre '3' to an excellent '4-5' rating.

Process Visualization

The following diagram maps the chemical workflow and the logical causality of the substituent effects during the dye manufacturing process.

Workflow of 2-ethyl-3-methoxyaniline diazotization and coupling, highlighting substituent effects.

References

-

National Institutes of Health (PMC). Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Retrieved from:[Link]

-

Elsevier (DOI). Synthesis and application of some monoazo disperse dyes derived from 3-amino-4-methoxyacetanilide. Retrieved from:[Link]

Sources

Application Notes and Protocols for Polymerization Reactions Involving Aniline Derivatives

Introduction: The Versatility of Polyaniline and Its Derivatives

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, remarkable environmental stability, and tunable electrical conductivity.[1][2][3][4] The conductivity of polyaniline can be reversibly controlled through both redox and protonic acid doping.[2][5][6] This unique characteristic, coupled with its rich electrochemistry, has propelled PANI and its derivatives into a wide array of applications, including sensors, anti-corrosion coatings, energy storage devices, and flexible electronics.[3][7][8]

The polymerization of aniline and its substituted counterparts is not a monolithic process; rather, it is a highly adaptable set of reactions that can be tailored to yield polymers with specific, desired properties. Factors such as the choice of oxidant, reaction medium, pH, temperature, and the nature of substituents on the aniline ring all play a crucial role in determining the final polymer's molecular weight, morphology, solubility, and conductivity.[9][10][11] This guide provides an in-depth exploration of the core methodologies for synthesizing these fascinating materials, with a focus on the underlying principles that govern experimental outcomes.

I. Fundamental Principles of Aniline Polymerization

The polymerization of aniline is fundamentally an oxidative process.[12] It can be achieved through either chemical or electrochemical means, both of which involve the generation of reactive radical cations from aniline monomers.[9][13]

Reaction Mechanism: A Step-by-Step Overview

The polymerization of aniline is a chain reaction that proceeds through three main stages: initiation, propagation, and termination.[14]

-

Initiation: The process begins with the oxidation of aniline monomers to form aniline radical cations.[13][14] This is the rate-determining step and can be initiated by a chemical oxidizing agent or by applying an anodic potential.[9]

-

Propagation: The highly reactive aniline radical cations then couple with other aniline molecules to form dimers, which are subsequently re-oxidized to their radical cation form.[13][14] This process of coupling and re-oxidation continues, leading to the growth of the polymer chain.[9][14]

-

Termination: The chain growth ceases through various mechanisms, including the recoupling and reoxidation of terminal cation radicals.[14]

The following diagram illustrates the general mechanism of aniline polymerization.

Caption: Workflow for chemical oxidative polymerization of aniline.

Synthesis of Polyaniline Derivatives

The general protocol for chemical oxidative polymerization can be adapted for a wide range of aniline derivatives. The introduction of substituents on the aniline ring can significantly alter the properties of the resulting polymer.

-

Alkyl and Alkoxy Substituents: These groups can improve the solubility of the polymer in common organic solvents. [4][15]* Halogen Substituents: Halogenated anilines can be polymerized to produce polymers with different electronic properties and thermal stability. [16]* Sulfonic and Carboxylic Acid Groups: These substituents can lead to self-doping polymers that are soluble in aqueous solutions. [6] When polymerizing aniline derivatives, it is important to consider the electronic and steric effects of the substituent, as these can influence the reaction rate and the final polymer structure. [15] Table 1: Common Aniline Derivatives and Their Impact on Polymer Properties

| Aniline Derivative | Substituent Effect | Resulting Polymer Properties |

| 3-Fluoroaniline | Electron-withdrawing | Higher thermal stability, lower electrical conductivity compared to PANI [16] |

| o-Toluidine (2-methylaniline) | Electron-donating, steric hindrance | Improved solubility, potentially lower conductivity |

| Anthranilic acid (2-aminobenzoic acid) | Electron-withdrawing, self-doping | Increased solubility in aqueous media, electrochemical stability [6] |

| 4-Vinylaniline | Cross-linking capability | Enables the formation of cross-linked networks with enhanced mechanical properties [17] |

III. Protocols for Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film, as it is directly deposited onto an electrode surface. [9]

General Protocol for Electropolymerization

This protocol describes the potentiodynamic (cyclic voltammetry) method for the electrochemical synthesis of polyaniline films.

Materials:

-

Aniline (distilled before use)

-

Supporting electrolyte (e.g., 1 M HCl or H₂SO₄)

-

Deionized water

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

-

Nitrogen or Argon gas source for deaeration

Procedure:

-

Electrolyte Preparation: Prepare a solution containing the aniline monomer and the supporting electrolyte in deionized water. A typical concentration is 0.1 M aniline in 1 M acid.

-

Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

-

Electropolymerization: Immerse the electrodes in the deaerated electrolyte solution. Apply a potential sweep between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.

-

Film Growth: With each successive cycle, a polyaniline film will grow on the surface of the working electrode, as evidenced by an increase in the peak currents in the cyclic voltammogram.

-

Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with deionized water, and allow it to dry.

Workflow for Electrochemical Polymerization:

Caption: Workflow for electrochemical polymerization of aniline.

IV. Characterization of Polyaniline and Its Derivatives

A comprehensive characterization of the synthesized polymers is essential to understand their structure, morphology, and properties.

Table 2: Key Characterization Techniques for Polyaniline Derivatives

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure and identifies characteristic functional groups of the polymer. [7][18][19] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions and the oxidation state of the polymer. [18] |

| X-ray Diffraction (XRD) | Determines the degree of crystallinity of the polymer. [7][18][19] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the polymer. [7][15] |

| Four-Point Probe Method | Measures the electrical conductivity of the polymer film or pellet. [7] |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, redox behavior, and stability of the polymer. [20] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. [16][20] |

V. Applications in Research and Drug Development

The unique properties of polyaniline and its derivatives make them highly valuable in various research and development fields.

-

Biosensors: The conductivity of polyaniline can be modulated by the presence of specific biomolecules, making it an excellent material for biosensor development. * Drug Delivery: The pH-responsive nature of polyaniline can be exploited for the controlled release of drugs.

-

Tissue Engineering: Conductive polyaniline-based scaffolds can be used to promote nerve regeneration. [17]* Anticorrosive Coatings: Polyaniline coatings can protect metallic surfaces from corrosion. [7]* Energy Storage: Polyaniline and its composites are promising materials for electrodes in supercapacitors and batteries. [8]

VI. Troubleshooting and Expert Insights

-

Low Conductivity: This can be due to incomplete polymerization, insufficient doping, or the presence of impurities. Ensure the use of freshly distilled aniline and a proper oxidant-to-monomer ratio. The pH of the reaction medium is also critical; it should be maintained in the acidic range.

-

Poor Solubility: Polyaniline itself has poor solubility in most common solvents. To improve processability, consider synthesizing derivatives with alkyl or alkoxy side chains, or use functionalized dopants. [6]* Inconsistent Film Quality in Electropolymerization: Ensure proper deaeration of the electrolyte and a clean working electrode surface. The scan rate and potential window in cyclic voltammetry can also be optimized to achieve a more uniform film.

References

- Doping of chemically synthesized polyaniline. (n.d.). Google Scholar.

- Electrochemical Polymerization of Aniline. (2011, December 22). SciSpace.

- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2012, September 12). IntechOpen.

- (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019, May 22). ResearchGate.

- On the mechanism of oxidative polymerization of aniline N. Gospodinova*, L. Terlemezyan, P. Mokreva and K. Kossev. (n.d.). Polymer.

- What is the mechanism for the polymerization of aniline to make polyaniline?. (2024, July 8). Brainly.

- Doping of Polyaniline by Transition-Metal Salts. (2004, April 8). Macromolecules - ACS Publications.

- Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017, October 20). Taylor & Francis Online.

- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018, October 10). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC.

- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (n.d.). PMC.

- Polyaniline Derivatives and Their Applications. (2023, August 21). IntechOpen.

- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. (n.d.). SciSpace.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing.

- Acid Doping of Polyaniline: Spectroscopic and Electrochemical Studies. (n.d.). ACS Publications.

- STRUCTURAL CHARACTERIZATION OF POLYANILINE. (n.d.). Plant Archives.

- Synthesis and applications of Polyaniline: A Brief Review. (n.d.). IJSDR.

- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022, December 28). MDPI.

- (PDF) Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. (n.d.). ResearchGate.

- Synthesis and Characterization of a Novel Nanosized Polyaniline. (2023, November 29). PMC - NIH.

- Factors affecting the electropolymerization of aniline from aqueous solutions. (n.d.). IEEE Xplore.

- (PDF) Polyaniline Derivatives and Their Applications. (n.d.). ResearchGate.

- Synthesis and Characterization of High Conductivity Polyaniline Prepared at Room Temperature. (2022, February 28). Chemistry and Materials.

- Preparation and Characterization of Polyaniline Thin Films for Sensor Applications. (2016, July 28). International Journal of Materials Science and Applications.

- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021, June 18). MDPI.

- Polyaniline Nano Films Synthesis in One Step via Chemical Oxidative Polymerization. (2024, February 1). Baghdad Science Journal.

- Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2008, April 30). Macromolecules - ACS Publications.

- Emulsion polymerization of aniline. (n.d.). Polymer.

- Polymerization of aniline by copper-catalyzed air oxidation. (n.d.). Journal of Polymer Science Part A: Polymer Chemistry.

- Research Progress on Applications of Polyaniline (PANI) for Electrochemical Energy Storage and Conversion. (n.d.). PMC.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing.

- Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. (n.d.). Benchchem.

- Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. (n.d.). AIP Publishing.

- Electrochemical Polymerization and Analysis of Some Aniline Derivatives. (1998, January 1). TÜBİTAK Academic Journals.

- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyaniline Derivatives and Their Applications | IntechOpen [intechopen.com]

- 7. journal.piscience.org [journal.piscience.org]

- 8. Research Progress on Applications of Polyaniline (PANI) for Electrochemical Energy Storage and Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Factors affecting the electropolymerization of aniline from aqueous solutions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | IntechOpen [intechopen.com]

- 13. brainly.com [brainly.com]

- 14. researchgate.net [researchgate.net]

- 15. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. plantarchives.org [plantarchives.org]

- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Notes and Protocols for the Experimental Setup of Nitration of Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental setup for the nitration of substituted benzenes, a cornerstone of electrophilic aromatic substitution in organic synthesis. The protocols and discussions herein are designed to equip researchers with the necessary knowledge to safely and effectively perform this reaction, understand the underlying principles, and adapt the procedures for various substituted aromatic compounds.

Theoretical Foundation: The Mechanism and Influence of Substituents

The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich π system of the aromatic ring.[1][2][3]

1.1. Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

1.2. The Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds in two principal steps:

-

Attack of the Electrophile: The nitronium ion is attacked by the π electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] This step is typically the rate-determining step of the reaction.[6]

-

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[5][6]

Diagram: Mechanism of Electrophilic Aromatic Nitration

Caption: General mechanism of electrophilic aromatic nitration.

1.3. The Role of Substituents

Existing substituents on the benzene ring profoundly influence both the rate of reaction and the regiochemical outcome (the position of the incoming nitro group).[7][8][9]

-

Activating Groups: Electron-donating groups (e.g., -CH₃, -OH, -NHCOCH₃) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[8][9] These groups direct the incoming nitro group to the ortho and para positions.[8]

-

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂CH₃) decrease the electron density of the ring, making it less reactive than benzene.[8][9] These groups, with the exception of halogens, direct the incoming nitro group to the meta position.[7][8] Halogens are deactivating but are ortho, para-directing.[9]

| Substituent Type | Examples | Effect on Reactivity | Directing Influence |

| Activating | -OH, -NH₂, -OR, -NHCOR, -Alkyl | Increases reactivity | ortho, para |

| Deactivating (meta-directing) | -NO₂, -CN, -SO₃H, -CHO, -COR, -CO₂H, -CO₂R, -NR₃⁺ | Decreases reactivity | meta |

| Deactivating (ortho, para-directing) | -F, -Cl, -Br, -I | Decreases reactivity | ortho, para |

Experimental Setup and General Considerations

A successful nitration experiment hinges on careful control of reaction conditions and adherence to stringent safety protocols.

2.1. Essential Equipment

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath (a mixture of ice and water is crucial for efficient cooling)[10]

-

Dropping funnel or Pasteur pipet for slow addition of reagents[10]

-

Thermometer

-

Beakers

-

Buchner funnel and filter flask for vacuum filtration

-

Recrystallization apparatus

2.2. Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure due to the use of highly corrosive and strong oxidizing acids.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[11]

-

Fume Hood: All operations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated fume hood.[11][12]

-

Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[10][11][13] Handle them with extreme care. In case of skin contact, immediately flush the affected area with copious amounts of water.[10]

-